molecular formula C17H28N2O B7057639 2-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-4,5-dimethylphenol

2-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-4,5-dimethylphenol

Cat. No.: B7057639
M. Wt: 276.4 g/mol
InChI Key: XLHUNOZTGQWCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-4,5-dimethylphenol is a complex organic compound that features a piperidine ring, a phenol group, and several methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-4,5-dimethylphenol typically involves multiple steps. One common method includes the alkylation of a piperidine derivative with a phenol derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium or nickel to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under high pressure and temperature. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-4,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the methyl groups.

Scientific Research Applications

2-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-4,5-dimethylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-4,5-dimethylphenol exerts its effects involves interactions with specific molecular targets. The piperidine ring and phenol group can interact with enzymes and receptors, modulating their activity. The compound may also influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-[(4-methoxyanilino)methyl]phenol
  • 2-(anilinomethyl)phenol

Uniqueness

2-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-4,5-dimethylphenol is unique due to its specific structural features, including the combination of a piperidine ring and a phenol group with multiple methyl substitutions

Properties

IUPAC Name

2-[[(1,2-dimethylpiperidin-4-yl)-methylamino]methyl]-4,5-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-12-8-15(17(20)9-13(12)2)11-19(5)16-6-7-18(4)14(3)10-16/h8-9,14,16,20H,6-7,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHUNOZTGQWCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C)N(C)CC2=C(C=C(C(=C2)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.